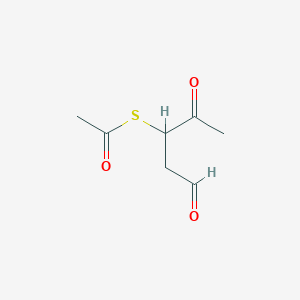

S-(1,4-Dioxopentan-3-yl) ethanethioate

Description

S-(1,4-Dioxopentan-3-yl) ethanethioate is a sulfur-containing organic compound characterized by a thioester functional group (R-S-CO-R'). Its structure includes a 1,4-dioxopentan-3-yl moiety, which features two ketone groups at positions 1 and 4 of a five-carbon chain, and an ethanethioate group (CH₃COS-) attached via a sulfur atom.

Properties

CAS No. |

53670-56-7 |

|---|---|

Molecular Formula |

C7H10O3S |

Molecular Weight |

174.22 g/mol |

IUPAC Name |

S-(1,4-dioxopentan-3-yl) ethanethioate |

InChI |

InChI=1S/C7H10O3S/c1-5(9)7(3-4-8)11-6(2)10/h4,7H,3H2,1-2H3 |

InChI Key |

HCYMGBHDAQPRID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC=O)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,4-Dioxopentan-3-yl) ethanethioate typically involves the reaction of 1,4-dioxopentane with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of S-(1,4-Dioxopentan-3-yl) ethanethioate may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-(1,4-Dioxopentan-3-yl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(1,4-Dioxopentan-3-yl) ethanethioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-(1,4-Dioxopentan-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioesters: Reactivity and Stability

Thioesters generally exhibit higher reactivity than oxygen esters due to the weaker C-S bond and the polarizable sulfur atom. For example:

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| S-(1,4-Dioxopentan-3-yl) ethanethioate | C₇H₁₀O₃S | Dual ketone groups may enhance electrophilicity; thioester enables acyl transfer | Potential synthetic intermediate |

| S-Acetylcysteine | C₅H₉NO₃S | Contains free thiol (-SH) and acetylated amine; high solubility in water | Antioxidant, mucolytic agent |

| Thioacetic acid | C₂H₄OS | Simplest thioester; volatile and pungent | Precursor in organic synthesis |

Diketones: Electronic and Steric Effects

Compounds with 1,4-diketone motifs (e.g., acetylacetone) are known for keto-enol tautomerism and metal-chelation properties. However, the thioester group in S-(1,4-Dioxopentan-3-yl) ethanethioate likely suppresses enolization compared to purely oxygenated diketones:

| Compound | Molecular Formula | Tautomerism | Chelation Ability |

|---|---|---|---|

| Acetylacetone | C₅H₈O₂ | Yes | High (forms stable complexes with metals) |

| 1,4-Dioxopentane | C₅H₈O₂ | Theoretical | Moderate |

| S-(1,4-Dioxopentan-3-yl) ethanethioate | C₇H₁₀O₃S | Unlikely | Low (steric hindrance from thioester) |

This difference could limit its utility in coordination chemistry but enhance stability in acidic conditions.

Organophosphorus Compounds (Limited Relevance)

The provided evidence references O-1,4-Dimethylpentyl isopropylphosphonofluoridate (CAS: 627-59-8), an organophosphorus compound with a phosphonofluoridate group . While unrelated in function, this comparison highlights structural divergences:

| Property | S-(1,4-Dioxopentan-3-yl) ethanethioate | O-1,4-Dimethylpentyl isopropylphosphonofluoridate |

|---|---|---|

| Functional Groups | Thioester, diketone | Phosphonofluoridate, alkyl chains |

| Reactivity | Acyl transfer, nucleophilic ketones | Neurotoxic (acetylcholinesterase inhibition) |

| Applications | Synthetic chemistry | Not specified (likely restricted) |

This contrast underscores the diversity in reactivity and hazard profiles between sulfur-containing thioesters and organophosphorus agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.